![molecular formula C23H32N4O3S B2755832 N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034383-60-1](/img/structure/B2755832.png)
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a pyrrolidinone ring, a phenyl group, a thianyl group, and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the condensation of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Incorporation of the Thianyl Group: The thianyl group can be added through a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.
Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable diamine and a carbonyl compound.
Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thianyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic phenyl group can undergo electrophilic substitution reactions, introducing various substituents.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into smaller fragments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine, chlorine, and nitrating agents.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thianyl group can yield sulfoxides or sulfones, while hydrolysis of the amide bonds can produce the corresponding amines and carboxylic acids.
科学研究应用
N’-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various chemical transformations.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of N’-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
- 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides
- N-(3-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide
Uniqueness
N’-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its combination of a pyrrolidinone ring, a phenyl group, a thianyl group, and a piperidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
IUPAC Name |
N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c28-21-5-2-10-27(21)20-4-1-3-18(15-20)25-23(30)22(29)24-16-17-6-11-26(12-7-17)19-8-13-31-14-9-19/h1,3-4,15,17,19H,2,5-14,16H2,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYJUBGNXHIQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
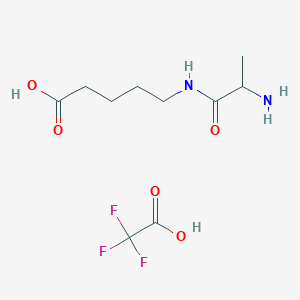
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2755752.png)
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)
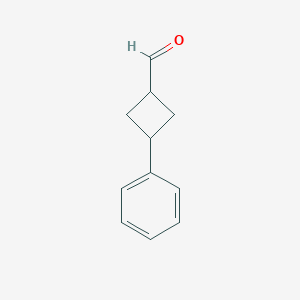
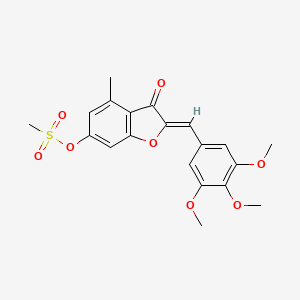
![N-[2-(4-methoxyphenyl)ethyl]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2755760.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethylbenzamide](/img/structure/B2755761.png)
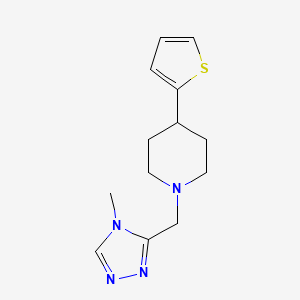
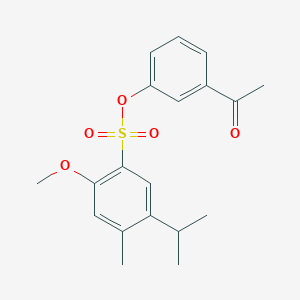
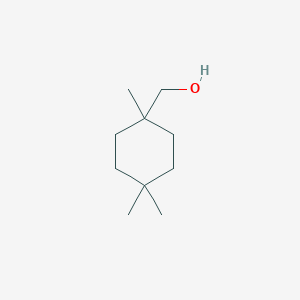
![1-[(3-Methylpiperidin-1-yl)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2755765.png)
![(E)-N-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2755766.png)
![2-(benzylsulfanyl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2755770.png)
![5-[(2-fluorophenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2755771.png)
